molecular formula C₁₁₂H₁₇₉N₃₅O₄₆ B110617 Proinsulin C-peptide CAS No. 59112-80-0

Proinsulin C-peptide

Cat. No. B110617
CAS RN: 59112-80-0
M. Wt: 2751.8 g/mol
InChI Key: XTUNIGNWBZZIPT-NTMYLOQBSA-N
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Description

Proinsulin C-peptide is a prohormone precursor to insulin made in the beta cells of the Pancreatic Islets . It is the amino acid sequence that links the A and B peptide chains of insulin in its precursor, proinsulin . C-peptide is formed during the conversion of proinsulin to Insulin . The C-peptide links the insulin A and B chains in proinsulin, providing thereby a means to promote their efficient folding and assembly in the endoplasmic reticulum during insulin biosynthesis .


Synthesis Analysis

Proinsulin is synthesized in the pancreatic β-cells where it exists in a compact hexameric architecture although its biologically active form is monomeric . The conversion to mature insulin is achieved by proteolytic enzymes known as prohormone convertases PC1/PC3 and PC2, cleaving at two positions to release the central C-peptide .


Molecular Structure Analysis

The structure of proinsulin C-peptide can be subdivided into three distinct parts . The A chain, B chain, and the area connecting the two named the C peptide . The correct structure of proinsulin is crucial for the correct folding of mature insulin, as the placement of the C peptide sets the molecule up to create correctly positioned disulfide bonds in and between the A and B chains .


Chemical Reactions Analysis

The β-cell protein synthetic machinery is dedicated to the production of mature insulin, which requires the proper folding and trafficking of its precursor, proinsulin . The complete network of proteins that mediate proinsulin folding and advancement through the secretory pathway remains poorly defined .


Physical And Chemical Properties Analysis

Proinsulin is an 86 amino acids single chain peptide with a molecular weight of 9.4 kDa, which includes the A and the B chains of insulin and the C peptide . The structure, molecular interactions and bioactivities of proinsulin C-peptide correlate with a tripartite molecule .

properties

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H179N35O46/c1-51(2)32-66(144-104(184)63(21-29-92(170)171)137-85(161)46-127-99(179)59(16-23-72(114)148)134-87(163)49-131-111(191)95(55(9)10)146-106(186)62(18-25-74(116)150)135-86(162)47-129-103(183)70(36-94(174)175)145-105(185)64(22-30-93(172)173)136-84(160)45-124-98(178)58(113)15-27-90(166)167)102(182)126-41-80(156)119-38-77(153)122-50-89(165)147-31-13-14-71(147)110(190)130-44-81(157)132-56(11)96(176)123-39-78(154)121-43-83(159)140-68(34-53(5)6)108(188)141-60(17-24-73(115)149)100(180)128-48-88(164)139-67(33-52(3)4)107(187)133-57(12)97(177)143-69(35-54(7)8)109(189)142-61(20-28-91(168)169)101(181)125-40-79(155)118-37-76(152)120-42-82(158)138-65(112(192)193)19-26-75(117)151/h51-71,95H,13-50,113H2,1-12H3,(H2,114,148)(H2,115,149)(H2,116,150)(H2,117,151)(H,118,155)(H,119,156)(H,120,152)(H,121,154)(H,122,153)(H,123,176)(H,124,178)(H,125,181)(H,126,182)(H,127,179)(H,128,180)(H,129,183)(H,130,190)(H,131,191)(H,132,157)(H,133,187)(H,134,163)(H,135,162)(H,136,160)(H,137,161)(H,138,158)(H,139,164)(H,140,159)(H,141,188)(H,142,189)(H,143,177)(H,144,184)(H,145,185)(H,146,186)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,192,193)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUNIGNWBZZIPT-NTMYLOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H179N35O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401059551
Record name Proinsulin C-peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401059551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proinsulin C-peptide

CAS RN

59112-80-0
Record name Human c-peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059112800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proinsulin C-peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401059551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4,350
Citations
DF Steiner - Journal of Diabetes Research, 2004 - hindawi.com
… Many individuals have contributed to the development of our basic knowledge of the proinsulin C-peptide over the last 35 years, including Jeffrey Clark, Arthur Rubenstein, Philip Oyer, …
Number of citations: 149 www.hindawi.com
GLC Yosten, C Maric-Bilkan… - American Journal of …, 2014 - journals.physiology.org
… Proinsulin C-peptide constricts glomerular afferent arterioles in diabetic mice. A potential renoprotective mechanism. Am J Physiol Regul Integr Comp Physiol 294: R836–R841, 2008. …
Number of citations: 122 journals.physiology.org
DF Steiner - Diabetes, 1978 - Am Diabetes Assoc
… Amino acid sequence of human proinsulin C-peptide, with known substitutions occurring in eight other mammalian and one avian C-peptide shown alongside. Deletions occur in the …
Number of citations: 136 diabetesjournals.org
J Johansson, K Ekberg, J Shafqat, M Henriksson… - Biochemical and …, 2002 - Elsevier
… The proinsulin C-peptide has been held to be merely a by-product in insulin biosynthesis, but recent … The proinsulin C-peptide has long been considered merely a by-product of insulin …
Number of citations: 93 www.sciencedirect.com
R Rigler, A Pramanik, P Jonasson… - Proceedings of the …, 1999 - National Acad Sciences
Recent reports have demonstrated beneficial effects of proinsulin C-peptide in the diabetic state, including improvements of kidney and nerve function. To examine the background to …
Number of citations: 451 www.pnas.org
GLC Yosten, GR Kolar, LJ Redlinger… - Journal of …, 2013 - joe.bioscientifica.com
… Interestingly, proinsulin C-peptide has been shown to play a protective role against diabetes-associated complications in experimental animals and in diabetic humans and is thus an …
Number of citations: 122 joe.bioscientifica.com
CE Munte, L Vilela, HR Kalbitzer… - The FEBS …, 2005 - Wiley Online Library
… Therefore the human proinsulin C-peptide structure presented in this work is expected to be … Human proinsulin C-peptide dissolved in 50% H 2 O/50% 2,2,2-trifluoroethanol-d2 does not …
Number of citations: 50 febs.onlinelibrary.wiley.com
M Henriksson, E Nordling, E Melles, J Shafqat… - Cellular and Molecular …, 2005 - Springer
Proinsulin C-peptide influences a number of physiological parameters in addition to its well-established role in the parent proinsulin molecule. It is of interest as a candidate for future co-…
Number of citations: 51 link.springer.com
AH Rubenstein, JL Clark, F Melani, DF Steiner - Nature, 1969 - nature.com
BIOSYNTHETIC studies with human islet cell tumours 1,2 , rat 2,3 and codfish 4 islets, and foetal calf pancreas 5 have shown that insulin is formed from proinsulin, a single-chain …
Number of citations: 432 www.nature.com
M So, CM Elso, E Tresoldi, M Pakusch… - Proceedings of the …, 2018 - National Acad Sciences
… Collectively, our findings indicate that proinsulin C-peptide is a key target of autoreactive CD4 + T cells in T1D. Hence, full-length C-peptide is a promising candidate for antigen-specific …
Number of citations: 50 www.pnas.org

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